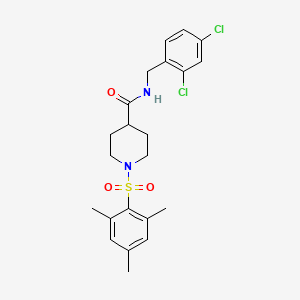![molecular formula C19H19ClN2O3 B3537860 methyl [5-(3-chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B3537860.png)
methyl [5-(3-chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate
Übersicht
Beschreibung
Methyl [5-(3-chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate, also known as MCL-1 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
Methyl [5-(3-chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate inhibitor binds to the BH3-binding groove of this compound and displaces the pro-survival proteins that normally bind to it. This results in the destabilization of the this compound protein and induction of apoptosis in cancer cells. The mechanism of action of this compound inhibitor has been extensively studied using various techniques, including X-ray crystallography, NMR spectroscopy, and molecular dynamics simulations.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to induce apoptosis in cancer cells with high levels of this compound expression. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, this compound inhibitor has been shown to reduce tumor growth and metastasis in preclinical models of cancer. However, the effects of this compound inhibitor on normal cells and tissues are still under investigation.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl [5-(3-chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate inhibitor has several advantages for lab experiments, including its high potency and selectivity for this compound, its ability to induce apoptosis in cancer cells with high levels of this compound expression, and its potential to sensitize cancer cells to chemotherapy and radiation therapy. However, this compound inhibitor has some limitations for lab experiments, including its low solubility in aqueous solutions and its potential toxicity to normal cells and tissues.
Zukünftige Richtungen
There are several future directions for the research on methyl [5-(3-chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate inhibitor. One direction is to investigate the potential of this compound inhibitor in combination with other cancer therapies, such as immunotherapy and targeted therapy. Another direction is to develop more potent and selective this compound inhibitors with improved pharmacokinetic properties. Furthermore, the effects of this compound inhibitor on normal cells and tissues need to be further investigated to assess its safety and potential side effects.
Conclusion:
In conclusion, this compound, or this compound inhibitor, is a promising chemical compound with potential therapeutic applications in cancer treatment. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound inhibitor in cancer therapy.
Wissenschaftliche Forschungsanwendungen
Methyl [5-(3-chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate inhibitor has been extensively studied for its potential therapeutic applications in cancer treatment. This compound is a member of the B-cell lymphoma 2 (BCL-2) family of proteins that plays a crucial role in regulating cell survival and apoptosis. Overexpression of this compound has been observed in various types of cancer, including leukemia, lymphoma, multiple myeloma, and solid tumors. Inhibition of this compound has been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
methyl N-[11-(3-chloropropanoyl)-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c1-25-19(24)21-15-9-8-14-7-6-13-4-2-3-5-16(13)22(17(14)12-15)18(23)10-11-20/h2-5,8-9,12H,6-7,10-11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYFPVDOCCROID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)CCCl)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,4-dimethyl-N-{4-[(methylsulfonyl)amino]phenyl}benzenesulfonamide](/img/structure/B3537777.png)

![methyl [7-(2-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B3537788.png)
![6-ethyl-11-(4-methoxyphenyl)-7,9-dimethylpyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B3537796.png)
![methyl {7-[(2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B3537815.png)
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3537822.png)
![1-[(2,6-difluorophenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B3537842.png)
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B3537845.png)
![N~2~-(2-chlorobenzyl)-N~1~-cyclopropyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3537852.png)
![N-benzyl-N'-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]succinamide](/img/structure/B3537862.png)
![4-nitrobenzyl N-[4-(acetylamino)benzoyl]glycinate](/img/structure/B3537866.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methoxy-6-(4-morpholinyl)-1,3,5-triazin-2-amine](/img/structure/B3537868.png)
![4-[methyl(methylsulfonyl)amino]-N-[3-(methylthio)phenyl]benzamide](/img/structure/B3537876.png)
